t-Boc-aminooxy-PEG1-Propargyl
Overview
Description
T-Boc-aminooxy-PEG1-propargyl is a PEG derivative containing a propargyl group and a t-Boc-aminooxy group . It is a click chemistry PEG linker, which means it can be used to connect other molecules in a modular fashion .
Synthesis Analysis
The propargyl group in t-Boc-aminooxy-PEG1-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The t-Boc aminooxy group can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .Molecular Structure Analysis
The molecular formula of t-Boc-aminooxy-PEG1-propargyl is C10H17NO4 . It has a molecular weight of 215.3 g/mol . The functional groups present in this compound are Boc-protected aminooxy and propargyl .Chemical Reactions Analysis
T-Boc-aminooxy-PEG1-propargyl is a click chemistry reagent, meaning it contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This reaction yields a stable triazole linkage .Physical And Chemical Properties Analysis
T-Boc-aminooxy-PEG1-propargyl has a molecular weight of 215.3 g/mol . Its molecular formula is C10H17NO4 . The compound is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .Scientific Research Applications
Click Chemistry
The propargyl group in t-Boc-aminooxy-PEG1-Propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is widely used in bioconjugation, material science, and drug discovery due to its high yield and specificity.
Formation of Oxime Linkages
The t-Boc aminooxy group can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage . Oxime linkages are used in a variety of applications, including the immobilization of biomolecules on surfaces and the construction of hydrogels.
Solubility Enhancement
The hydrophilic PEG spacer in t-Boc-aminooxy-PEG1-Propargyl increases solubility in aqueous media . This property is beneficial in drug delivery systems where solubility can influence the bioavailability of the drug.
Mechanism of Action
The propargyl group in t-Boc-aminooxy-PEG1-propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(2-prop-2-ynoxyethoxy)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-5-6-13-7-8-14-11-9(12)15-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSAQUGQZCPQSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-aminooxy-PEG1-Propargyl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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